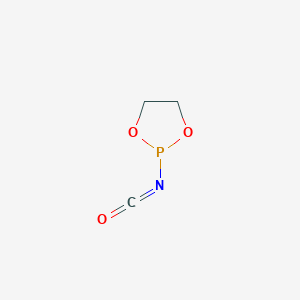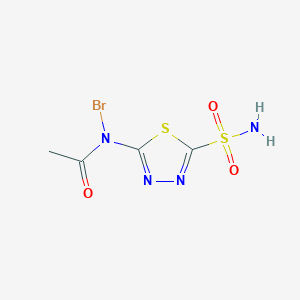
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium, also known as EOPQ, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EOPQ is a positively charged molecule that can interact with negatively charged biomolecules, making it a promising candidate for a variety of biological applications.
Wirkmechanismus
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium works by binding to negatively charged biomolecules through electrostatic interactions. Once bound, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium emits fluorescence, which can be detected using a fluorescence microscope.
Biochemische Und Physiologische Effekte
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for visualizing biomolecules in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is its high specificity for negatively charged biomolecules, which allows for selective visualization of these molecules in cells and tissues. However, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has limited applications in studying neutral or positively charged biomolecules. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in the distribution of biomolecules in cells and tissues. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium could be used to study the dynamics of biomolecule interactions in living cells and tissues, providing new insights into cellular processes such as gene expression and protein signaling. Finally, further research is needed to optimize the synthesis and use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research, including the development of new derivatives with improved properties.
Synthesemethoden
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoxaline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to produce 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been found to have various applications in scientific research. One of the most significant applications of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is in the field of fluorescence microscopy. 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be used as a fluorescent probe to visualize the distribution of negatively charged biomolecules such as DNA, RNA, and proteins in cells and tissues.
Eigenschaften
CAS-Nummer |
16007-76-4 |
|---|---|
Produktname |
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium |
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyme |
2-Ethyl-3-phenylquinoxaline 4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)





